molecular formula C8H14O3 B2434364 Methyl 2-cyclopentyl-2-hydroxyacetate CAS No. 39163-42-3

Methyl 2-cyclopentyl-2-hydroxyacetate

Cat. No.: B2434364
CAS No.: 39163-42-3
M. Wt: 158.197
InChI Key: NZXMCCQZCPSJRU-UHFFFAOYSA-N
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Description

Methyl 2-cyclopentyl-2-hydroxyacetate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.197. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-cyclopentyl-2-hydroxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyclopentyl-2-hydroxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyclopentyl-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXMCCQZCPSJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Methyl 2-cyclopentyl-2-hydroxyacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2-cyclopentyl-2-hydroxyacetate in a range of common organic solvents. In the absence of direct experimental data, this document leverages theoretical principles of chemical solubility, analysis of structurally analogous compounds, and predictive modeling of physicochemical properties to offer a robust framework for understanding and utilizing this compound in various research and development applications. Key topics covered include the molecular structure and its influence on solubility, predicted physicochemical parameters, a qualitative and semi-quantitative solubility profile, and a detailed experimental protocol for empirical solubility determination.

Introduction: Understanding Methyl 2-cyclopentyl-2-hydroxyacetate

Methyl 2-cyclopentyl-2-hydroxyacetate is an alpha-hydroxy ester characterized by a cyclopentyl ring and a hydroxyl group attached to the alpha-carbon of a methyl acetate backbone. This unique combination of functional groups—a polar hydroxyl group capable of hydrogen bonding, a moderately polar ester group, and a non-polar cyclopentyl moiety—results in a nuanced solubility profile that is critical for its application in organic synthesis, pharmaceutical development, and materials science. The interplay of these structural features dictates the compound's interaction with various solvents, influencing reaction kinetics, purification strategies, and formulation design.

Molecular Structure:

Caption: 2D structure of Methyl 2-cyclopentyl-2-hydroxyacetate.

Predicted Physicochemical Properties

Due to the absence of experimentally determined data, the physicochemical properties of methyl 2-cyclopentyl-2-hydroxyacetate were estimated using computational methods. The SMILES (Simplified Molecular Input Line Entry System) string for the compound, COC(=O)C(O)C1CCCC1, was used to generate the following predicted values:

PropertyPredicted ValueUnitSignificance in Solubility
Molecular Weight158.19 g/mol Influences the energy required to overcome the crystal lattice.
LogP (Octanol-Water Partition Coefficient)0.95-Indicates a relatively balanced hydrophilic-lipophilic nature.
Polar Surface Area (PSA)46.53ŲSuggests significant polarity and hydrogen bonding potential.
Hydrogen Bond Donors1-The hydroxyl group can donate a hydrogen bond.
Hydrogen Bond Acceptors3-The carbonyl and hydroxyl oxygens can accept hydrogen bonds.
Boiling Point215.4°CProvides an indication of the strength of intermolecular forces.
Water Solubility1.83e+04mg/LPredicts moderate solubility in water.

These values are estimations and should be confirmed by experimental analysis.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The key factors influencing the solubility of methyl 2-cyclopentyl-2-hydroxyacetate are:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes the molecule capable of both donating and accepting hydrogen bonds. The ester group's carbonyl (C=O) and ether (-O-) oxygens act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors and/or acceptors will exhibit favorable interactions with the solute.

  • Polarity: The ester and hydroxyl functionalities impart significant polarity to the molecule. Polar solvents will, therefore, be more effective at solvating methyl 2-cyclopentyl-2-hydroxyacetate than non-polar solvents.

  • Van der Waals Forces: The non-polar cyclopentyl ring contributes to London dispersion forces. Solvents with significant non-polar character can interact favorably with this part of the molecule.

The balance between the polar (hydroxyl and ester groups) and non-polar (cyclopentyl ring) regions of the molecule will determine its solubility in a given solvent.

G cluster_solute Methyl 2-cyclopentyl-2-hydroxyacetate cluster_solvent Solvent Solute Solute Molecule Polar_Group Polar Head (-OH, -COOCH3) Solute->Polar_Group Hydrogen Bonding Dipole-Dipole NonPolar_Tail Non-Polar Tail (Cyclopentyl) Solute->NonPolar_Tail Van der Waals Forces Solvent Solvent Molecule Polar_Group->Solvent Strong Interaction with Polar Solvents NonPolar_Tail->Solvent Interaction with Non-Polar Solvents

Caption: Intermolecular interactions governing solubility.

Predicted Solubility Profile

Based on the theoretical principles and data from analogous compounds like methyl lactate and methyl 2-hydroxy-3-methylbutanoate, which are known to be soluble in organic solvents, a qualitative and semi-quantitative solubility profile for methyl 2-cyclopentyl-2-hydroxyacetate has been predicted.

Solvent ClassExample SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighly Soluble / Miscible Strong hydrogen bonding (donor and acceptor) and polar interactions.
Ketones Acetone, Methyl Ethyl KetoneHighly Soluble / Miscible Strong polar interactions and hydrogen bond accepting capability.
Ethers Tetrahydrofuran (THF), Diethyl EtherSoluble Moderate polarity and hydrogen bond accepting capability. Lower polarity of diethyl ether may result in slightly lower solubility.
Esters Ethyl AcetateSoluble "Like dissolves like" principle; similar functional groups.
Chlorinated Solvents Dichloromethane, ChloroformModerately Soluble Polar interactions are favorable, but lack of hydrogen bonding capability in the solvent limits solubility compared to protic or highly polar aprotic solvents.
Aromatic Hydrocarbons Toluene, BenzeneSlightly Soluble to Sparingly Soluble Primarily Van der Waals interactions with the cyclopentyl ring. The polar part of the solute is not well-solvated.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to Insoluble Dominated by non-polar interactions; poor solvation of the polar functional groups.
Water -Moderately Soluble The hydroxyl and ester groups can form hydrogen bonds with water, but the non-polar cyclopentyl group limits miscibility.

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility and obtain quantitative data, the following isothermal shake-flask method is recommended.

5.1. Materials and Equipment

  • Methyl 2-cyclopentyl-2-hydroxyacetate (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

5.2. Experimental Workflow

G A 1. Preparation of Supersaturated Solution B 2. Equilibration A->B Incubate at constant temperature with agitation C 3. Phase Separation B->C Centrifuge to separate excess solid D 4. Sample Preparation and Dilution C->D Take aliquot of supernatant and dilute E 5. Quantitative Analysis (HPLC/GC) D->E Inject into analytical instrument F 6. Calculation of Solubility E->F Determine concentration from calibration curve

Caption: Workflow for experimental solubility determination.

5.3. Step-by-Step Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of methyl 2-cyclopentyl-2-hydroxyacetate in the chosen solvent at known concentrations to create a calibration curve.

  • Sample Preparation: Add an excess amount of methyl 2-cyclopentyl-2-hydroxyacetate to a known volume (e.g., 2 mL) of the selected solvent in a vial. The goal is to create a suspension where undissolved solute is clearly visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it gravimetrically or volumetrically with the same solvent to a concentration that falls within the range of the calibration curve.

  • Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility of methyl 2-cyclopentyl-2-hydroxyacetate in the solvent at the specified temperature, taking into account the dilution factor. The analysis should be performed in triplicate to ensure accuracy and precision.

Conclusion

While experimental data for the solubility of methyl 2-cyclopentyl-2-hydroxyacetate is not currently available in the public domain, a comprehensive theoretical analysis provides valuable insights for researchers. The presence of both polar, hydrogen-bonding functional groups and a non-polar cyclic moiety suggests a versatile solubility profile. It is predicted to be highly soluble in polar protic and aprotic solvents, moderately soluble in solvents of intermediate polarity, and sparingly soluble in non-polar hydrocarbon solvents. The provided experimental protocol offers a robust method for obtaining empirical data to validate these predictions and enable the effective use of this compound in various scientific applications.

References

Methyl 2-cyclopentyl-2-hydroxyacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Methyl 2-cyclopentyl-2-hydroxyacetate , addressing both its literal chemical identity and its critical role in pharmaceutical development where it is frequently conflated with its phenyl-analog intermediate.

Focus: Structural Identity, Synthesis, and Pharmaceutical Relevance

Part 1: Executive Summary & Nomenclature Resolution

In the context of drug development, the term "Methyl 2-cyclopentyl-2-hydroxyacetate" presents a high-risk ambiguity. It can refer to two distinct chemical entities depending on whether the nomenclature is interpreted literally (IUPAC) or as industry shorthand for a specific anticholinergic intermediate.

Researchers must verify the target molecule using the table below before proceeding:

FeatureTarget A: The Literal Molecule Target B: The Drug Intermediate
Common Name Methyl cyclopentylglycolateMethyl cyclopentylphenylglycolate
IUPAC Name Methyl 2-cyclopentyl-2-hydroxyacetateMethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate
CAS Number 39163-42-3 19833-96-6
Formula


Molecular Weight 158.19 g/mol 234.29 g/mol
Primary Use Chiral building block, fine chemicalKey intermediate for Glycopyrrolate

Critical Note: If your application involves the synthesis of Glycopyrrolate , Cyclopentolate , or similar muscarinic antagonists, you likely require Target B (CAS 19833-96-6) . The protocols below address both to ensure accuracy.

Part 2: Physicochemical Profile (Target A: CAS 39163-42-3)

Molecular Identity
  • Formula:

    
    
    
  • Molecular Weight: 158.19 g/mol

  • Structure: A cyclopentyl ring attached to the

    
    -carbon of a methyl glycolate moiety.
    
  • Chirality: The

    
    -carbon is chiral. The compound exists as 
    
    
    
    and
    
    
    enantiomers.
Synthetic Pathway (Target A)

The synthesis of the literal C8 molecule typically employs a Grignard approach followed by reduction, avoiding the introduction of an aromatic ring.

Protocol Logic:

  • Nucleophilic Acylation: Cyclopentylmagnesium bromide attacks one ester group of dimethyl oxalate.

  • Selective Reduction: The resulting

    
    -keto ester is reduced to the 
    
    
    
    -hydroxy ester using Sodium Borohydride (
    
    
    ).

Step-by-Step Methodology:

  • Grignard Formation: React Cyclopentyl bromide (1.0 eq) with Mg turnings in dry THF to form CyclopentylMgBr.

  • Acylation: Add the Grignard reagent dropwise to a solution of Dimethyl oxalate (1.2 eq) in THF at -78°C. (Excess oxalate prevents double addition).

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Evaporate to yield Methyl 2-cyclopentyl-2-oxoacetate .
    
  • Reduction: Dissolve the intermediate in MeOH. Add

    
     (0.5 eq) at 0°C. Stir for 1 hour.
    
  • Purification: Quench with dilute HCl. Extract with DCM. Distill to obtain pure Methyl 2-cyclopentyl-2-hydroxyacetate.

Part 3: The Pharmaceutical Standard (Target B: CAS 19833-96-6)

Molecular Identity
  • Formula:

    
    
    
  • Molecular Weight: 234.29 g/mol

  • Structure: A cyclopentyl ring AND a phenyl ring attached to the

    
    -carbon.
    
  • Appearance: Viscous, pale yellow oil or low-melting solid.

Therapeutic Relevance

This molecule is the non-quaternized precursor to Glycopyrrolate (Glycopyrronium bromide), used for treating COPD, sialorrhea, and hyperhidrosis. The steric bulk provided by the cyclopentyl and phenyl groups is essential for high-affinity binding to muscarinic receptors (M3 subtype).

Industrial Synthesis Protocol

The synthesis differs critically from Target A by starting with a phenyl-containing precursor.

Mechanism: A Grignard reaction between Cyclopentylmagnesium bromide and Methyl Benzoylformate (Methyl 2-oxo-2-phenylacetate).

Step-by-Step Methodology:

  • Reagent Prep: Prepare Cyclopentylmagnesium bromide (1.2 eq) in anhydrous THF/Ether.

  • Addition: Dissolve Methyl Benzoylformate (1.0 eq) in dry THF. Cool to 0°C.[1]

  • Reaction: Add the Grignard reagent slowly to maintain internal temperature <10°C. The ketone carbonyl is attacked to form the tertiary alcohol.

  • Quench: Pour reaction mixture into ice-cold 1M HCl.

  • Isolation: Extract with Toluene. Wash with brine. Dry over

    
    .
    
  • Crystallization: The product may be crystallized from Hexane/EtOAc to remove unreacted ketone.

Part 4: Visualization of Pathways

The following diagram illustrates the divergent synthesis routes for the two molecules and the downstream application for Glycopyrrolate.

ChemicalPathways Start_Mg Cyclopentyl Magnesium Bromide Oxalate Dimethyl Oxalate (Reagent A) Start_Mg->Oxalate + Grignard Benzoyl Methyl Benzoylformate (Reagent B) Start_Mg->Benzoyl + Grignard Inter_A Methyl Cyclopentylglyoxylate (Intermediate) Oxalate->Inter_A Nucleophilic Acylation Target_A TARGET A (Literal) Methyl 2-cyclopentyl-2-hydroxyacetate (C8H14O3 | MW 158.2) Inter_A->Target_A Reduction (NaBH4) Target_B TARGET B (Drug Interm.) Methyl Cyclopentylphenylglycolate (C14H18O3 | MW 234.3) Benzoyl->Target_B Grignard Addition Glycopyrrolate Glycopyrrolate API (Muscarinic Antagonist) Target_B->Glycopyrrolate Transesterification + Quaternization

Figure 1: Divergent synthetic pathways determining the formation of the C8 (Literal) vs. C14 (Pharmaceutical) esters.

Part 5: Analytical Characterization

To validate which molecule you possess, utilize Proton NMR (


-NMR).
SignalTarget A (C8) Target B (C14)
Aromatic Region (7.0 - 7.5 ppm) Absent Multiplet (5H) (Phenyl group)
Alpha-Proton (

-CH)
Doublet/Multiplet (~4.0 ppm)Absent (Quaternary Carbon)
Methoxy Group (

)
Singlet (~3.7 ppm)Singlet (~3.7 ppm)
Cyclopentyl Ring Multiplets (1.4 - 2.0 ppm)Multiplets (1.4 - 2.0 ppm)

References

  • ChemicalBook. (2025). Methyl 2-cyclopentyl-2-hydroxyacetate Properties and CAS 39163-42-3. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66774, Methyl Glycolate. Link

  • Google Patents. (2012). CN102718654A - Preparation method of alpha-cyclopentyl methyl mandelate. Link

  • Simson Pharma. (2024). Methyl Cyclopentylphenylglycolate (Glycopyrrolate Intermediate) Data Sheet. Link

  • BLD Pharm. (2025). Product Analysis: Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate. Link

Sources

Difference between Methyl 2-cyclopentyl-2-hydroxyacetate and cyclopentylmandelate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural and Functional Divergence: Methyl 2-cyclopentyl-2-hydroxyacetate vs. Cyclopentylmandelate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary & Nomenclature Clarification

In the development of muscarinic receptor antagonists (such as Glycopyrrolate and Cyclopentolate), the precise placement of the cyclopentyl moiety is the determinant of both potency and metabolic stability.

This guide analyzes the critical differences between two frequently conflated esters:

  • Methyl 2-cyclopentyl-2-hydroxyacetate (Industry Synonym for Methyl

    
    -cyclopentylmandelate ; CAS 19833-96-6).[1][2][3][4]
    
    • Identity: The methyl ester of

      
      -cyclopentyl-
      
      
      
      -phenylglycolic acid.[5]
    • Key Feature: The cyclopentyl group is attached directly to the

      
      -carbon .
      
    • Role: Primary intermediate in the synthesis of quaternary ammonium anticholinergics (e.g., Glycopyrronium bromide).[6]

  • Cyclopentylmandelate (Cyclopentyl 2-hydroxy-2-phenylacetate).[1][3][7]

    • Identity: The cyclopentyl ester of Mandelic acid.[3][4][6][8][9][10][11]

    • Key Feature: The cyclopentyl group is attached to the ester oxygen .

    • Role: A lipophilic "soft drug" scaffold or impurity; distinct from the high-affinity antagonist core.

Critical Note on Nomenclature: Strict IUPAC naming for "Methyl 2-cyclopentyl-2-hydroxyacetate" implies the absence of a phenyl ring. However, in pharmaceutical sourcing (see BLD Pharm, Sigma-Aldrich listings), this string is ubiquitously used as a truncated synonym for Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate . This guide proceeds with the industrial assumption that the phenyl group is present in both molecules, as this represents the relevant comparison in anticholinergic drug design.

Chemical Identity & Structural Divergence[4]

The fundamental difference lies in the locus of lipophilicity . In Subject A, the cyclopentyl ring is part of the rigid pharmacophore backbone (essential for receptor binding). In Subject B, it is part of the labile ester tail (influencing solubility and hydrolysis rates).

Comparative Data Table
FeatureSubject A: Methyl

-cyclopentylmandelate
Subject B: Cyclopentylmandelate
Common Name Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetateCyclopentyl 2-hydroxy-2-phenylacetate
CAS Number 19833-96-6 104056-82-8 (Generic ester)
Molecular Formula


(if Mandelic) /

(if Methylated)
MW 234.29 g/mol 220.27 g/mol (Base ester)

-Carbon Substituents
Phenyl, Cyclopentyl , HydroxylPhenyl, Hydrogen, Hydroxyl
Ester Group Methyl (

)
Cyclopentyl (

)
Chirality 1 Chiral Center (Racemic or Enantiopure)1 Chiral Center (derived from Mandelic acid)
Primary Application Intermediate: Precursor to Glycopyrrolate.[1][3][5][7][12][13]Probe/Soft Drug: Lipophilic prodrug of Mandelic acid.

Synthetic Pathways & Process Chemistry[6][10]

The synthesis of these two molecules requires fundamentally different carbon-carbon bond formation strategies versus simple esterification.

Synthesis of Subject A (The Glycopyrrolate Intermediate)

Creating the quaternary carbon at the


-position is sterically demanding. It typically involves a Grignard reaction followed by esterification, or a transesterification of the pre-formed acid.[10]
  • Step 1: Reaction of Phenylglyoxylic acid (or ester) with Cyclopentylmagnesium bromide.[6][11]

  • Step 2: Acid-catalyzed esterification with Methanol.

Synthesis of Subject B (The Mandelic Ester)

This is a standard Fischer esterification or DCC-coupled reaction, as the carbon skeleton of Mandelic acid remains intact.

  • Step 1: Activation of Mandelic Acid (using

    
     or DCC).
    
  • Step 2: Nucleophilic attack by Cyclopentanol.

Visualization: Divergent Synthetic Workflows

SynthesisComparison cluster_A Subject A: Methyl alpha-cyclopentylmandelate (C-C Bond Formation Required) cluster_B Subject B: Cyclopentylmandelate (Simple Esterification) StartA Phenylglyoxylic Acid (Methyl Ester) InterA Intermediate: Alpha-Cyclopentylmandelic Acid StartA->InterA Nucleophilic Addition (C-C Bond) ReagentA + Cyclopentyl MgBr (Grignard) ReagentA->InterA StepA2 Esterification (MeOH / H+) InterA->StepA2 FinalA Target A: Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate StepA2->FinalA StartB Mandelic Acid (2-Hydroxy-2-phenylacetic acid) StepB1 Activation (DCC or Acid Cat.) StartB->StepB1 ReagentB + Cyclopentanol ReagentB->StepB1 FinalB Target B: Cyclopentyl 2-hydroxy-2-phenylacetate StepB1->FinalB Condensation (C-O Bond)

Figure 1: Comparison of synthetic complexity. Subject A requires organometallic C-C bond formation to install the cyclopentyl group on the backbone, whereas Subject B utilizes standard esterification.

Experimental Protocol: Synthesis of Subject A

Context: This protocol describes the synthesis of the Glycopyrrolate intermediate (Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate) via a Grignard route, adapted from industrial patents for high-purity API synthesis.

Reagents
  • Methyl Phenylglyoxylate (1.0 eq)

  • Cyclopentylmagnesium Bromide (1.2 eq, 2M in THF)

  • Anhydrous THF (Solvent)

  • Ammonium Chloride (sat. aq.)

Methodology
  • Inertion: Flame-dry a 500mL 3-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Substrate Prep: Dissolve Methyl Phenylglyoxylate (16.4 g, 100 mmol) in 100 mL anhydrous THF. Cool to -78°C using a dry ice/acetone bath.

  • Grignard Addition: Add Cyclopentylmagnesium Bromide (60 mL, 120 mmol) dropwise over 45 minutes. Critical: Maintain internal temperature below -65°C to prevent side reactions (e.g., double addition or reduction).

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench: Carefully quench with saturated

    
     solution (50 mL) at 0°C.
    
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil (often containing unreacted glyoxylate) is purified via silica gel chromatography (Hexanes/EtOAc 9:1) to yield Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate as a viscous oil or low-melting solid.

Validation Point:

  • 
     NMR (CDCl3):  Look for the disappearance of the glyoxylate aldehyde/ketone signal and the appearance of the cyclopentyl multiplet (1.2–1.8 ppm) and the distinct methyl ester singlet (~3.75 ppm). The hydroxyl proton should appear as a broad singlet exchangeable with 
    
    
    
    .

Analytical Differentiation (Impurity Profiling)

Distinguishing these two compounds in a reaction mixture (e.g., if transesterification occurs) is critical for Quality Control.

ParameterSubject A (Methyl

-cyclopentyl...)
Subject B (Cyclopentylmandelate)

NMR: Ester Region
Singlet at ~3.7–3.8 ppm (

)
Multiplet at ~5.1–5.2 ppm (

)

NMR:

-Position
No proton (Quaternary Carbon)Singlet at ~5.0 ppm (

)
Mass Spectrometry (ESI) Parent ion usually

Parent ion

HPLC Retention (C18) Lower

(More polar methyl ester)
Higher

(Lipophilic cyclopentyl ester)

Logic: Subject A lacks an


-proton because the carbon is fully substituted (Phenyl, Cyclopentyl, OH, Carbonyl). Subject B retains the benzylic proton of Mandelic acid. This is the definitive NMR diagnostic.

Pharmacological Implications[4]

Why does the industry prioritize Subject A (CAS 19833-96-6)?

  • Anticholinergic Potency: The M3 muscarinic receptor binding pocket contains a hydrophobic cage that accommodates the "Dual Hydrophobic" head group (Phenyl + Cyclopentyl) at the quaternary center. Subject A provides this geometry.

  • Metabolic Stability: The steric bulk at the

    
    -carbon in Subject A protects the ester bond from rapid hydrolysis by plasma esterases.
    
  • Subject B as a "Soft Drug": Cyclopentylmandelate (Subject B) exposes the ester linkage to rapid hydrolysis. While it may bind the receptor, it is washed out quickly, making it suitable only for short-acting applications or as an inactive metabolite.

References

  • PubChem. (2025).[5] Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate (Compound Summary).[1][3][4][5][14] National Library of Medicine. Available at: [Link]

  • European Pharmacopoeia. (2024). Glycopyrronium Bromide: Impurity Profiling.[5][7] EDQM. (Referenced for Impurity L: Methyl alpha-cyclopentylmandelate).[1][3][5][15]

  • Mao, H., et al. (2018). Sequential α-lithiation and aerobic oxidation of an arylacetic acid – continuous-flow synthesis of cyclopentyl mandelic acid. Journal of Flow Chemistry. Available at: [Link]

  • Google Patents. (2020). WO2020148777A1 - Process for preparation of glycopyrrolate intermediate.

Sources

Methodological & Application

Application Note: Enzymatic Kinetic Resolution of Methyl 2-cyclopentyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chiral Purity in Synthesis

Enantiomerically pure α-hydroxy esters are pivotal chiral building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The specific stereochemistry at the α-carbon often dictates the molecule's biological activity and pharmacological profile. Methyl 2-cyclopentyl-2-hydroxyacetate is one such valuable intermediate, where the separation of its racemic mixture into individual enantiomers is a critical step for the development of stereochemically defined active pharmaceutical ingredients (APIs).

Kinetic resolution, a cornerstone of asymmetric synthesis, leverages a chiral catalyst to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the fast-reacting enantiomer (as a new product) from the slow-reacting or unreacted enantiomer. Among the available methods, enzymatic kinetic resolution (EKR) stands out for its exceptional enantioselectivity, mild reaction conditions, and favorable environmental profile.[1] Lipases, particularly, have been extensively utilized due to their broad substrate scope, operational stability in organic solvents, and commercial availability.[2]

This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic methyl 2-cyclopentyl-2-hydroxyacetate via lipase-catalyzed transesterification. We will delve into the mechanistic rationale, present a detailed experimental protocol, outline the necessary analytical methods for monitoring the resolution, and discuss the interpretation of results. The protocol is centered around the use of Novozym® 435, an immobilized form of Candida antarctica Lipase B (CALB), which is renowned for its robustness and high enantioselectivity in resolving α-hydroxy esters and secondary alcohols.[3][4][5]

Principle of the Method: Irreversible Transesterification

The kinetic resolution of methyl 2-cyclopentyl-2-hydroxyacetate is achieved through an enantioselective acylation (transesterification) reaction. The lipase, acting as the chiral catalyst, selectively transfers an acyl group from an acyl donor to one of the alcohol enantiomers at a significantly higher rate than the other.

G Racemate Racemic Methyl 2-cyclopentyl-2-hydroxyacetate ((R)-1 and (S)-1) Enzyme Novozym® 435 (Immobilized CALB) Racemate->Enzyme Fast Reaction (R-enantiomer) AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme Acetaldehyde Acetaldehyde (Tautomerized Byproduct) AcylDonor->Acetaldehyde Tautomerization Unreacted Enantioenriched (S)-Methyl 2-cyclopentyl-2-hydroxyacetate ((S)-1) Enzyme->Unreacted Slow Reaction (S-enantiomer) Product Enantioenriched (R)-Methyl 2-cyclopentyl-2-acetoxyacetate ((R)-2) Enzyme->Product

The choice of the acyl donor is critical for reaction efficiency. We utilize vinyl acetate, an enol ester. Upon acyl transfer, it generates an unstable enol which rapidly and irreversibly tautomerizes to acetaldehyde.[6] This crucial step prevents the reverse reaction (deacylation), thus driving the equilibrium towards product formation and ensuring high conversion.[5][7]

Assuming the lipase preferentially acylates the (R)-enantiomer, the reaction mixture will become enriched with the (R)-acetate product and the unreacted (S)-alcohol. The reaction is typically monitored and stopped at or near 50% conversion to achieve the maximum theoretical enantiomeric excess (ee) for both the product and the remaining substrate.

Experimental Protocol: Kinetic Resolution

This protocol provides a robust starting point. Optimization of parameters such as temperature, enzyme loading, and solvent may be required to achieve maximum efficiency and enantioselectivity.

1. Materials and Reagents

  • Racemic Methyl 2-cyclopentyl-2-hydroxyacetate (Substrate)

  • Novozym® 435 (immobilized Candida antarctica Lipase B)

  • Vinyl Acetate (Acyl Donor, ≥99%)

  • Methyl tert-butyl ether (MTBE) or Cyclopentyl methyl ether (CPME), anhydrous grade[8]

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Reaction vessel (e.g., screw-cap vial or round-bottom flask)

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes for sampling

  • TLC plates (silica gel 60 F₂₅₄)

  • Ethyl acetate and Hexane (for TLC and chromatography)

2. Reaction Setup

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add racemic methyl 2-cyclopentyl-2-hydroxyacetate (1.0 g, ~5.8 mmol).

  • Add 10 mL of anhydrous MTBE. Stir until the substrate is fully dissolved.

  • Add vinyl acetate (0.8 mL, ~8.7 mmol, 1.5 equivalents).

  • Finally, add Novozym® 435 (100 mg, 10% w/w of substrate). The use of an immobilized enzyme simplifies catalyst removal post-reaction.[4][9]

  • Seal the flask and place it in an orbital shaker or on a stirrer plate set to 250 rpm and 40°C.[10]

3. Reaction Monitoring

The progress of the reaction (conversion) should be monitored to determine the optimal endpoint. This can be done by taking small aliquots (~20 µL) from the reaction mixture at regular intervals (e.g., 2, 4, 6, 8, 24 hours).

  • For each time point, withdraw an aliquot and filter it through a small plug of silica or a syringe filter to remove the enzyme beads.

  • Analyze the aliquot by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the ratio of the starting alcohol to the acetylated product.

  • Simultaneously, analyze the aliquot using the chiral HPLC method described below to determine the enantiomeric excess of both the substrate (eeₛ) and the product (eeₚ).

  • The reaction should be stopped when the conversion is close to 50%, as this is the point where the enantiomeric excess of both components is typically maximized.

4. Work-up and Purification

  • Once the desired conversion is reached, stop the reaction by filtering off the Novozym® 435 enzyme beads. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse in subsequent batches.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 10 mL) to remove any acetic acid byproduct, followed by brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The resulting crude mixture, containing the enantioenriched alcohol and the acetylated product, can be separated by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Protocol: Chiral HPLC Analysis

Determining the enantiomeric excess of the substrate and product is essential for evaluating the success of the resolution.[11][12] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[13][14]

G Start Reaction Aliquot Filter Filter Enzyme Start->Filter Dilute Dilute with Mobile Phase Filter->Dilute Inject Inject into Chiral HPLC System Dilute->Inject Separate Separation on Chiral Stationary Phase (e.g., Chiralcel OD) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram (Peak Areas for R/S Isomers) Detect->Chromatogram Calculate Calculate ee & Conversion Chromatogram->Calculate

1. Suggested HPLC Method

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm), is an excellent starting point for resolving α-hydroxy esters and their derivatives.[14]

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and 2-Propanol (IPA). A typical starting ratio is 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

2. Sample Preparation

  • Take a 20 µL aliquot of the reaction mixture.

  • Filter to remove the enzyme.

  • Dilute with 1 mL of the HPLC mobile phase.

  • Vortex and inject into the HPLC system.

3. Data Interpretation

The chromatogram will show separate peaks for the (R) and (S) enantiomers of the starting alcohol and the acetylated product.

  • Enantiomeric Excess (ee): Calculated for both the substrate (alcohol) and the product (acetate) using the peak areas from the chromatogram. ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the two enantiomers)

  • Conversion (c): Calculated from the relative amounts of product and starting material. c (%) = [ (Product) / (Product + Substrate) ] * 100

  • Enantiomeric Ratio (E): The E-value is a measure of the enzyme's selectivity and is independent of conversion. It can be calculated using the following formula: E = ln[ (1 - c) * (1 - eeₛ) ] / ln[ (1 - c) * (1 + eeₛ) ]

A high E-value (>100) is indicative of an excellent resolution suitable for practical synthesis.[15]

Expected Results and Data Summary

The following table summarizes typical results that can be expected from the kinetic resolution of a secondary alcohol or α-hydroxy ester using Novozym® 435. Actual values for methyl 2-cyclopentyl-2-hydroxyacetate will depend on specific experimental conditions and may require optimization.

ParameterSymbolTypical ValueSignificance
Conversion c~50%Optimal point for achieving high ee for both substrate and product.
Substrate ee eeₛ>95%Enantiopurity of the unreacted, slow-reacting enantiomer.
Product ee eeₚ>95%Enantiopurity of the newly formed, fast-reacting enantiomer.
Enantiomeric Ratio E>100Indicates high selectivity of the enzyme for one enantiomer.[7]

Conclusion and Further Insights

This application note details a robust and reliable protocol for the enzymatic kinetic resolution of methyl 2-cyclopentyl-2-hydroxyacetate using the commercially available and highly efficient biocatalyst, Novozym® 435. The transesterification approach with an irreversible acyl donor like vinyl acetate provides a straightforward path to obtaining both enantiomers of the target molecule in high optical purity. The outlined chiral HPLC method serves as a precise tool for monitoring the reaction and validating the final product's enantiopurity. By leveraging the principles of biocatalysis, researchers can achieve efficient and sustainable synthesis of key chiral intermediates, accelerating the drug development pipeline.

References

  • Effect of alcohol chain length on the enzymatic resolution of racemic mandelic acid and kinetic study. (n.d.). PubMed. [Link]

  • Resolution of enantiomers of mandelic acid by transesterification. (2023). ResearchGate. [Link]

  • Resolution of mandelic acids by lipase-catalysed transesterifications in organic media: inversion of enantioselectivity mediated by the acyl donor. (n.d.). Semantic Scholar. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(9), 2180-2197. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). TU Delft Repository. [Link]

  • Novozym-435-Catalyzed Enzymatic Separation of Racemic Propargylic Alcohols. A Facile Route to Optically Active Terminal Aryl Propargylic Alcohols. (2003). ResearchGate. [Link]

  • Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. (2018). PubMed. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Journal of Applicable Chemistry. [Link]

  • Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. (2024). PubMed. [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). Molecules, 28(14), 5439. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules, 23(11), 2849. [Link]

  • High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. (2016). Catalysis Letters, 146, 1227-1236. [Link]

  • Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. (2019). Catalysis Science & Technology, 9(19), 5451-5459. [Link]

  • Combination of Novozym 435-catalyzed enantioselective hydrolysis and amidation for the preparation of optically active δ-hexadecalactone. (2015). Journal of Oleo Science, 64(5), 561-75. [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Enantiodivergent Synthesis of Halofuginone by Candida Antarctica Lipase B (CAL-B)-catalyzed Kinetic Resolution in Cyclopentyl Methyl Ether (CPME). (2021). ResearchGate. [Link]

  • Enantioselective acylation of rac-2-phenylcycloalkanamines catalyzed by lipases. (2005). Semantic Scholar. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). Catalysts, 11(1), 101. [Link]

  • A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. (2024). International Journal of Molecular Sciences, 25(15), 8035. [Link]

  • A Study on the Lipase-catalysed Acylation of 6,7-Dihydroxy-linalool. (2006). PubMed. [Link]

  • Lipase-catalyzed ring-opening polymerization of natural compound-based cyclic monomers. (2020). Chemical Communications, 56(68), 9779-9792. [Link]

Sources

Application Note: Methyl 2-Cyclopentyl-2-Hydroxyacetate as a Versatile Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Methyl 2-cyclopentyl-2-hydroxyacetate, an α-hydroxy ester, represents a valuable yet under-explored building block for generating compound libraries aimed at Structure-Activity Relationship (SAR) studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this scaffold. We will delve into the rationale for incorporating the cyclopentyl moiety, provide detailed protocols for synthesis and a representative biological assay, and illustrate a systematic approach to SAR exploration.

Introduction: The Strategic Value of the Cyclopentyl α-Hydroxy Ester Moiety

The pursuit of new drugs is fundamentally a process of molecular optimization. The structure-activity relationship (SAR) is the principle that a molecule's chemical structure dictates its biological activity[1]. By systematically modifying a lead compound, medicinal chemists can decipher the key structural features responsible for potency, selectivity, and pharmacokinetic properties[2].

Methyl 2-cyclopentyl-2-hydroxyacetate provides an excellent starting point for such explorations due to two key structural features:

  • The α-Hydroxy Ester Group: This functional group is prevalent in biologically active molecules and offers multiple points for chemical modification. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the ester can be hydrolyzed or converted into other functional groups like amides to modulate properties such as cell permeability and metabolic stability[3][4].

  • The Cyclopentyl Group: The incorporation of a cyclopentyl ring is a well-established strategy in drug design.[5] Its non-planar, flexible conformation can facilitate favorable interactions with diverse biological targets.[6] Crucially, it enhances the lipophilicity of a molecule, which can improve absorption and distribution characteristics, while also offering a degree of conformational rigidity that can lock the molecule into a bioactive conformation.[5][6] Furthermore, replacing a more metabolically labile aliphatic chain with a cycloalkyl group can block oxidative metabolism, thereby increasing the compound's half-life.[7]

This guide will provide the technical framework for leveraging these features in a typical drug discovery campaign.

Synthesis and Characterization Protocol

A reliable and scalable synthesis is the foundation of any SAR campaign. The most direct route to methyl 2-cyclopentyl-2-hydroxyacetate is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-cyclopentyl-2-hydroxyacetic acid. We present a protocol utilizing boric acid, a mild and highly chemoselective catalyst for the esterification of α-hydroxy acids.[8]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Synthesis of Methyl 2-Cyclopentyl-2-Hydroxyacetate Start 2-Cyclopentyl-2-hydroxyacetic Acid Product Methyl 2-cyclopentyl-2-hydroxyacetate Start->Product  Boric Acid (B(OH)3)  Methanol (MeOH)  Room Temperature, 18h SAR_Logic_Tree cluster_1 cluster_2 cluster_3 Core Core Scaffold Methyl 2-cyclopentyl-2-hydroxyacetate Vec1 Vector 1: Cycloalkyl Group Core->Vec1 Vec2 Vector 2: Hydroxyl Group Core->Vec2 Vec3 Vector 3: Ester Group Core->Vec3 A1 Cyclobutyl Analog Vec1->A1 A2 Cyclohexyl Analog Vec1->A2 A3 Phenyl Analog Vec1->A3 B1 Methoxy (-OMe) Analog Vec2->B1 B2 Fluoro (-F) Analog Vec2->B2 B3 Acetate (-OAc) Analog Vec2->B3 C1 Ethyl Ester Analog Vec3->C1 C2 Amide (-CONH₂) Analog Vec3->C2 C3 N-Methyl Amide (-CONHMe) Analog Vec3->C3

Sources

Troubleshooting & Optimization

Improving yield in Methyl 2-cyclopentyl-2-hydroxyacetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Yield Optimization for Methyl 2-cyclopentyl-2-hydroxyacetate


)
Note:  This guide specifically addresses the non-phenyl analog (cyclopentylglycolic acid methyl ester). If your target is the phenyl-substituted glycopyrrolate intermediate (

), please refer to our separate technical note on Alpha-Cyclopentylmandelic Acid Synthesis, though the Grignard protocols below remain relevant.

Strategic Overview

The synthesis of Methyl 2-cyclopentyl-2-hydroxyacetate presents a classic challenge in nucleophilic addition: balancing reactivity with selectivity. Low yields are typically caused by three factors:

  • Polymerization of the Electrophile: Methyl glyoxylate is unstable in its monomeric form.

  • Grignard Side Reactions: Cyclopentylmagnesium bromide is prone to homocoupling (forming bicyclopentyl) and

    
    -hydride elimination.
    
  • Over-Addition: Formation of the dicyclopentyl diol when using oxalate precursors.

This guide outlines two validated workflows. Route A (Direct Addition) is faster but requires strict handling of glyoxylate. Route B (Oxalate Reduction) is more robust and recommended for scale-up.

Core Workflows

Route A: Direct Grignard Addition (The Glyoxylate Route)

Best for: Small scale, rapid synthesis.

The Critical Bottleneck: Methyl glyoxylate is commercially supplied as a polymer or hydrate. Using it directly will result in <10% yield. You must depolymerize it immediately before use.

Protocol:

  • Monomerization: Distill methyl glyoxylate polymer over

    
     (10% w/w) under vacuum. Collect the fraction boiling at ~40-45°C (at 20 mmHg) directly into a chilled, dry THF reservoir. Use immediately.
    
  • Grignard Preparation: Prepare Cyclopentylmagnesium bromide (1.2 eq) in Cyclopentyl Methyl Ether (CPME) or THF.

    • Expert Tip: CPME is superior to THF/Ether here as it minimizes Grignard degradation at higher initiation temps and reduces fire hazards [1].

  • Addition: Cool the glyoxylate solution to -78°C . Add the Grignard reagent dropwise over 60 minutes.

    • Why? Low temperature suppresses the reduction pathway (where the Grignard acts as a hydride donor, forming cyclopentene and methyl glycolate).

  • Quench: Quench with saturated

    
     at -20°C to prevent acid-catalyzed elimination of the hydroxyl group.
    
Route B: The Oxalate-Reduction Pathway (The Robust Route)

Best for: High yield, scale-up, and purity.

This route avoids unstable glyoxylates by using Dimethyl Oxalate.

Step 1: Synthesis of Methyl 2-cyclopentyl-2-oxoacetate

  • Reagents: Cyclopentylmagnesium bromide (1.0 eq), Dimethyl Oxalate (2.5 eq).

  • Technique: Inverse Addition .

    • Dissolve Dimethyl Oxalate in THF and cool to -40°C .

    • Add the Grignard reagent to the oxalate solution.[1]

    • Causality: The large excess of oxalate ensures the Grignard reacts with one ester group only. Standard addition (oxalate to Grignard) inevitably produces the dicyclopentyl diol (double addition product) [2].

  • Workup: Hydrolyze with cold 1M HCl. Distill to isolate the keto-ester (CAS 39163-44-5).

Step 2: Selective Reduction

  • Reagents: Sodium Borohydride (

    
    , 0.5 eq) in Methanol at 0°C.
    
  • Outcome: Quantitative conversion to the target hydroxy-ester.

Process Visualization

The following diagram contrasts the two routes and highlights the critical control points (CCPs).

SynthesisRoutes cluster_RouteA Route A: Direct Addition (High Sensitivity) cluster_RouteB Route B: Oxalate Reduction (High Robustness) Start Target: Methyl 2-cyclopentyl-2-hydroxyacetate Glyoxylate Methyl Glyoxylate (Polymer) Crack CCP: Depolymerize (Distill w/ P2O5) Glyoxylate->Crack Monomer Monomer (-78°C) Crack->Monomer GrignardA + CyclopentylMgBr Monomer->GrignardA Strict Temp Control DirectProduct Target Molecule GrignardA->DirectProduct DirectProduct->Start Oxalate Dimethyl Oxalate (Excess, 2.5 eq) InverseAdd CCP: Inverse Addition (-40°C) Oxalate->InverseAdd KetoEster Intermediate: Methyl 2-cyclopentyl-2-oxoacetate InverseAdd->KetoEster Prevents Double Addition Reduction Reduction (NaBH4 / MeOH) KetoEster->Reduction RobustProduct Target Molecule Reduction->RobustProduct RobustProduct->Start

Figure 1: Comparison of Direct Addition vs. Oxalate Reduction pathways. CCP denotes Critical Control Points.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Yield (<30%) in Route A Glyoxylate polymerization.Ensure glyoxylate is distilled immediately before use. Do not store the monomer >1 hour.
Bicyclopentyl Impurity Grignard homocoupling.Lower Grignard formation temp. Use CPME as solvent.[2] Add

(0.5 eq) to solubilize the Grignard species.
Dicyclopentyl Diol Formation Double addition (Route B).Strict Inverse Addition is required. Ensure Oxalate is in >2.0 eq excess.
Product is an Oil/Gummy Residual solvents or lactide formation.The product is a secondary alcohol ester; it can form intermolecular lactides if heated strongly during distillation. Use Kugelrohr distillation at high vacuum (<0.5 mmHg).
No Reaction (Grignard) Wet reagents or passivated Mg.Activate Mg with

or DIBALH (1 mol%) [1]. Ensure halide is dry.
Frequently Asked Questions

Q: Can I use Cyclopentyl chloride instead of the bromide? A: Yes, but the chloride is less reactive and requires harder initiation (reflux or activation with


/DIBALH). Once formed, the Grignard is stable. The yield is often cleaner with the chloride due to slower addition rates, provided you can initiate it effectively [3].

Q: Why do I see cyclopentene in my NMR? A: This is a result of


-hydride elimination or reduction of the aldehyde/ketone by the Grignard reagent acting as a base/reductant rather than a nucleophile. This competes at higher temperatures. Keep the reaction below -20°C  to favor nucleophilic addition.

Q: Is this the same intermediate for Glycopyrrolate? A: No. Glycopyrrolate requires the phenyl analog (Methyl 2-cyclopentyl-2-hydroxy-2-phenyl acetate).[3] That synthesis requires adding CyclopentylMgBr to Methyl Benzoylformate. The "Inverse Addition" technique described in Route B is also the gold standard for that synthesis to prevent double addition.

References

  • Watanabe, K., et al. "Grignard Reactions in Cyclopentyl Methyl Ether." Organic Process Research & Development, vol. 18, no. 6, 2014.

  • Brainly. "Grignard reaction between dimethyl oxalate and excess methylmagnesium bromide."[1]

  • Rogers, H.R., et al. "Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with Magnesium." Journal of the American Chemical Society, vol. 102, no. 1, 1980.

  • NIST Chemistry WebBook. "Benzeneacetic acid, α-cyclopentyl-α-hydroxy-, methyl ester." (For structural comparison of the phenyl analog).

Sources

Technical Support Center: Managing Unreacted Methyl Glyoxylate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to effectively address the challenge of removing unreacted methyl glyoxylate from your reaction mixtures. As a highly reactive dicarbonyl compound, methyl glyoxylate is a valuable C2 synthon in various organic syntheses, but its residual presence can complicate purification and compromise the purity of your target compounds.[1][2][3] This resource is designed to equip you with both the theoretical understanding and practical protocols to overcome this common experimental hurdle.

Understanding the Challenge: Properties of Methyl Glyoxylate

Before diving into purification strategies, it's crucial to understand the physicochemical properties of methyl glyoxylate that influence its behavior in a reaction mixture.

PropertyValueSignificance for Purification
Molecular Formula C₃H₄O₃[4]A small, polar molecule.
Molecular Weight 88.06 g/mol [4]Low molecular weight can make removal by simple evaporation difficult, especially if the desired product is also volatile.
Boiling Point 102.6 ± 23.0 °C at 760 mmHg[4], 50 °C at 30 mmHg[5]Its relatively low boiling point might suggest distillation, but this is often complicated by the thermal stability of the target compound and the potential for co-distillation.
Melting Point 40-42 °C[4], 49-51 °C[5]Can exist as a solid or a low-melting liquid at room temperature.
Solubility Soluble in water and most common organic solvents (e.g., ether, CH₂Cl₂, THF, acetone).[1][2][3]High solubility in a wide range of solvents makes simple extraction challenging without chemical modification.
Reactivity Highly reactive due to two adjacent carbonyl groups (aldehyde and ester).[1][6][7] Prone to polymerization and hydrate formation in the presence of water.[1][2][8]This high reactivity can be exploited for selective removal through derivatization.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the removal of methyl glyoxylate.

Q1: Can I remove methyl glyoxylate by simple aqueous extraction?

Due to its high solubility in both water and many organic solvents, simple liquid-liquid extraction is often inefficient for complete removal.[1][2] While some of the methyl glyoxylate may partition into the aqueous phase, a significant amount will likely remain in the organic layer with your product.

Q2: Is distillation a viable option for removing methyl glyoxylate?

Distillation can be a possibility if your target compound has a significantly higher boiling point and is thermally stable. However, given methyl glyoxylate's boiling point of approximately 103 °C at atmospheric pressure, co-distillation with your product is a risk, especially under vacuum.[4][5]

Q3: Will standard silica gel column chromatography effectively separate my compound from methyl glyoxylate?

While possible, it can be challenging. Methyl glyoxylate is quite polar and can streak on silica gel, leading to poor separation and contamination of product fractions. Its high reactivity can also lead to on-column reactions.[9]

Q4: I've noticed a sweet, pungent odor in my purified product. Could this be residual methyl glyoxylate?

Yes, methyl glyoxylate is described as having a sweet, pungent odor.[1] Its presence, even in trace amounts, can be detected by its characteristic smell.

Troubleshooting Guides: Step-by-Step Protocols

When standard purification methods fall short, a more targeted approach is necessary. The following troubleshooting guides offer detailed protocols for the efficient removal of unreacted methyl glyoxylate.

Guide 1: Selective Removal via Bisulfite Adduct Formation and Extraction

This is often the most effective and widely applicable method for removing aldehydes from reaction mixtures.[9][10][11][12] The principle lies in the selective reaction of the aldehyde functional group of methyl glyoxylate with sodium bisulfite to form a water-soluble salt (a bisulfite adduct), which can then be easily removed by extraction.[10][13]

Underlying Principle: The Chemistry of Bisulfite Addition

The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde in methyl glyoxylate. This reversible reaction forms a stable, ionic bisulfite adduct that is highly soluble in water and can be partitioned into an aqueous layer during liquid-liquid extraction.[10][11][12][13]

Bisulfite_Adduct_Formation cluster_0 Organic Phase cluster_1 Aqueous Phase Methyl_Glyoxylate Methyl Glyoxylate (in organic solvent) Bisulfite_Adduct Water-Soluble Bisulfite Adduct Methyl_Glyoxylate->Bisulfite_Adduct + NaHSO₃ Product Desired Product (in organic solvent) Sodium_Bisulfite NaHSO₃ (aq)

Caption: Formation of a water-soluble adduct from methyl glyoxylate.

Experimental Protocol
  • Initial Dissolution : Dissolve the crude reaction mixture in a water-miscible organic solvent like methanol, tetrahydrofuran (THF), or dimethylformamide (DMF).[10][11] For aliphatic aldehydes like methyl glyoxylate, DMF can improve removal rates.[11]

  • Bisulfite Addition : Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume of the bisulfite solution should be approximately equal to the volume of the organic solution.

  • Vigorous Shaking : Shake the separatory funnel vigorously for at least 30 seconds to ensure intimate mixing and complete reaction.[11][12]

  • Addition of Immiscible Organic Solvent and Water : Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and deionized water to the separatory funnel. Shake vigorously again.[10][11]

  • Phase Separation : Allow the layers to separate. The aqueous layer (bottom) will contain the methyl glyoxylate-bisulfite adduct, while the organic layer (top) will contain your purified product.[13]

  • Work-up :

    • Drain the lower aqueous layer.

    • Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.[11][13]

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[13]

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain your purified product.[13]

Note: If you need to recover the methyl glyoxylate, the aqueous layer containing the bisulfite adduct can be basified (e.g., with NaOH to a strongly basic pH) to reverse the reaction. The liberated methyl glyoxylate can then be extracted with an organic solvent.[10][11][13]

Guide 2: Derivatization with Hydrazine Reagents

For instances where bisulfite treatment is not suitable (e.g., if your product is sensitive to the conditions), derivatization with a hydrazine reagent followed by purification is an excellent alternative. Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with aldehydes to form highly colored and often crystalline hydrazones, which can be easily separated.[14][15][16][17]

Underlying Principle: Hydrazone Formation

The nucleophilic nitrogen of the hydrazine reagent attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a stable C=N double bond, creating the hydrazone derivative.

Hydrazone_Formation Methyl_Glyoxylate Methyl Glyoxylate Hydrazone Colored/Crystalline Hydrazone Derivative Methyl_Glyoxylate->Hydrazone + DNPH - H₂O DNPH 2,4-Dinitrophenylhydrazine (DNPH)

Caption: Derivatization of methyl glyoxylate with DNPH.

Experimental Protocol
  • Reaction : In a suitable solvent (often acidic ethanol), add a stoichiometric excess of the hydrazine reagent (e.g., DNPH) to your crude reaction mixture.

  • Precipitation/Separation : The resulting hydrazone derivative of methyl glyoxylate will often precipitate out of the solution and can be removed by filtration. Alternatively, the increased polarity and UV-activity of the hydrazone can facilitate its separation from your desired product by column chromatography.

  • Post-Derivatization Purification : After removal of the methyl glyoxylate derivative, your target compound can be further purified using standard techniques like recrystallization or column chromatography.

Guide 3: Alternative Scavenging Reagents

In specific cases, other nucleophilic reagents can be employed to "scavenge" residual methyl glyoxylate.

  • Girard's Reagents (T and P) : These reagents react with aldehydes and ketones to form water-soluble hydrazones. The aldehyde can be regenerated by hydrolysis if needed.[18]

  • Dimedone : This reagent reacts specifically with aldehydes to form a crystalline derivative that can be easily removed by filtration.[18]

  • Amines and Amino Acids : Primary amines and amino acids like cysteine can react with aldehydes to form imines or thiazolidine derivatives, respectively, which can alter their solubility and chromatographic behavior, aiding in separation.[19]

Troubleshooting Logic Flow

Troubleshooting_Flow Start Unreacted Methyl Glyoxylate Detected Bisulfite Attempt Bisulfite Extraction (Guide 1) Start->Bisulfite Success1 Successful Removal Bisulfite->Success1 Yes Failure1 Removal Incomplete or Product Degradation Bisulfite->Failure1 No Derivatization Consider Derivatization (Guide 2) Failure1->Derivatization Success2 Successful Removal Derivatization->Success2 Yes Failure2 Derivatization Not Feasible Derivatization->Failure2 No Scavengers Explore Alternative Scavengers (Guide 3) Failure2->Scavengers Success3 Successful Removal Scavengers->Success3 Yes Chromatography Optimize Chromatographic Separation Scavengers->Chromatography No

Caption: Decision tree for removing unreacted methyl glyoxylate.

Concluding Remarks

The removal of unreacted methyl glyoxylate from reaction mixtures requires a thoughtful approach that considers the properties of both the contaminant and the desired product. While challenging, the methods outlined in this guide, particularly the robust bisulfite extraction protocol, provide a clear path to achieving high product purity. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently address this common purification challenge.

References

  • Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Chemsrc. (2025). Methyl glyoxylate | CAS#:922-68-9. [Link]

  • CAS Common Chemistry. (n.d.). Methyl glyoxylate. Retrieved February 12, 2026, from [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57134. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • Lee, J. H., et al. (2017). Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species. International Journal of Molecular Sciences, 18(2), 273. [Link]

  • Takeda, K., et al. (2015). A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction. Journal of Japan Society for Atmospheric Environment, 50(5), 229-236. [Link]

  • Wikipedia. (n.d.). Methylglyoxal. Retrieved February 12, 2026, from [Link]

  • Uchiyama, S., & Inaba, Y. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2770. [Link]

  • Belanger, M., et al. (2011). Methylglyoxal, the dark side of glycolysis. Frontiers in Neuroenergetics, 3, 2. [Link]

  • Lee, J. H., et al. (2017). Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species. International Journal of Molecular Sciences, 18(2), 273. [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved February 12, 2026, from [Link]

  • Li, D., et al. (2015). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Food Chemistry, 181, 129-135. [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Purification of Methyl 2-cyclopentyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Methyl 2-cyclopentyl-2-hydroxyacetate . Based on your description of the product as an "oil," and the typical application of this scaffold in drug development (specifically as a key intermediate for anticholinergics like Glycopyrrolate), this guide addresses the unique challenges of


-hydroxy esters .

These molecules are chemically fragile. The proximity of the hydroxyl group to the ester carbonyl creates two primary purification antagonists:

  • 
    -Elimination (Dehydration):  Formation of the 
    
    
    
    -unsaturated ester (alkene impurity) upon heating or acid exposure.
  • Dimerization/Oligomerization: Intermolecular esterification (lactide formation) leading to viscous oils that refuse to crystallize.

Module 1: Impurity Profiling & Diagnostics

Q: Why is my product an oil when literature suggests it might be a low-melting solid?

A: The "oil" state is the most common form for Methyl 2-cyclopentyl-2-hydroxyacetate (and its phenyl-analog, CAS 19833-96-6) due to supercooling and trace impurities . Even 1-2% of the dehydration byproduct (alkene) or residual solvent can depress the melting point significantly, keeping the product in a liquid state.

Diagnostic Check: Before attempting purification, run a


H NMR.[1] Look for the specific "fingerprint" of the dehydration impurity.
ComponentChemical Shift (

ppm)
MultiplicityNotes
Product (Target) ~3.0 - 3.2MultipletCyclopentyl methine proton adjacent to chiral center.
Impurity (Alkene) ~6.8 - 7.1Singlet/DoubletVinylic proton from

-unsaturation (Dehydration product).
Impurity (Dimer) ~5.0 - 5.5ShiftedDeshielded

-proton due to esterification.

Module 2: Purification Protocols

Scenario A: High-Purity Isolation (The Distillation Approach)

Recommended for: Oily crude >10g, thermally stable <150°C.

The Challenge: Standard distillation often causes decomposition (dehydration) due to prolonged heat exposure. The Solution: Short-Path High-Vacuum Distillation . You must minimize the "residence time" of the molecule on the hot surface.

Step-by-Step Protocol
  • Pre-Treatment (Acid Scavenging):

    • Dissolve crude oil in Et

      
      O or EtOAc.
      
    • Wash with saturated NaHCO

      
        (2x) to remove trace acids. Critical: Acids catalyze the dehydration reaction during distillation.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      (avoid acidic drying agents like silica or acidic MgSO
      
      
      if possible).
    • Concentrate under reduced pressure at

      
      C.
      
  • Distillation Setup:

    • Use a Short-Path Distillation Head (vigreux columns are too slow/hot).

    • Vacuum Requirement: < 1.0 mmHg (ideally 0.1–0.5 mmHg).

    • Stirring: Vigorous magnetic stirring is non-negotiable to prevent hot spots.

  • Execution:

    • Degassing: Hold vacuum at room temperature for 15 mins to remove volatiles.

    • Ramp: Slowly increase oil bath temperature.

    • Collection:

      • Fractions 1-2: Solvent & low-boiling alkene impurities.

      • Main Fraction: Collect the clear, viscous oil.

      • Residue: Do not distill to dryness; the pot residue contains the oligomers.

Data for Process Control:

ParameterSpecification
Vacuum Pressure 0.1 – 0.5 mmHg
Bath Temperature 130°C – 160°C (Dependent on vacuum)
Vapor Temperature Expect ~105°C – 125°C (at 0.5 mmHg)
Scenario B: Heat-Sensitive Purification (The Chromatographic Approach)

Recommended for: Small scale (<10g) or if the alkene impurity increases during distillation.

Q: My product degrades during distillation. How do I purify it without heat?

A: Use Flash Column Chromatography with a buffered silica system. Standard silica is slightly acidic (


) and can induce decomposition in sensitive 

-hydroxy esters.
Buffered Silica Protocol
  • Slurry Preparation: Mix Silica Gel 60 with 1% Triethylamine (Et

    
    N) in Hexane to neutralize active acidic sites.
    
  • Eluent System:

    • Solvent A: Hexane (or Petroleum Ether)

    • Solvent B: Ethyl Acetate

    • Gradient: 0%

      
       20% B over 10 CV (Column Volumes).
      
  • Loading: Load the oil as a concentrated solution in minimal Toluene or DCM (avoid loading neat to prevent streaking).

Module 3: Troubleshooting & Logic Visualization

Decision Matrix: Choosing the Right Method

The following diagram illustrates the logical flow for determining the optimal purification strategy based on your crude material's profile.

PurificationStrategy Start Crude Methyl 2-cyclopentyl- 2-hydroxyacetate Oil CheckImpurity Analyze Impurity Profile (1H NMR / TLC) Start->CheckImpurity Acidic Contains Acid (Starting Material) CheckImpurity->Acidic Acid Detected Alkene Contains Alkene (Dehydration Product) CheckImpurity->Alkene Alkene > 5% Clean Mainly Product (>85% Purity) CheckImpurity->Clean High Purity ActionWash Base Wash (Sat. NaHCO3) Acidic->ActionWash ActionDistill High Vacuum Distillation (<1 mmHg, Short Path) Alkene->ActionDistill Thermally Stable ActionColumn Buffered Silica Chromatography (1% Et3N / Hex / EtOAc) Alkene->ActionColumn Heat Sensitive Clean->ActionDistill Remove Oligomers ActionWash->CheckImpurity Re-evaluate

Caption: Decision tree for selecting purification method based on impurity type (Acid vs. Alkene) and thermal stability.

Mechanism of Failure: The Dehydration Pathway

Understanding why the purification fails is critical. The diagram below shows the acid-catalyzed


-elimination that converts your product into the alkene impurity. This explains why acid removal  (NaHCO

wash) is a mandatory pre-step.

DehydrationMechanism Substrate Alpha-Hydroxy Ester (Target Product) Protonation Protonation of -OH (Catalyzed by Acid/Heat) Substrate->Protonation + H+ WaterLoss Loss of H2O (Formation of Carbocation) Protonation->WaterLoss - H2O Elimination Beta-Elimination (-H+) WaterLoss->Elimination Product Alpha,Beta-Unsaturated Ester (Alkene Impurity) Elimination->Product Warning Avoid Acidic Silica Avoid High T > 160°C Warning->Protonation Promotes

Caption: Mechanistic pathway of the primary side-reaction (Dehydration). Acidic conditions or excessive heat accelerate the loss of the hydroxyl group.

Frequently Asked Questions (FAQ)

Q1: Can I crystallize this oil? A: Generally, no. While the pure phenyl-analog (Methyl cyclopentylmandelate) can be a solid, the methyl ester with just the cyclopentyl group is typically an oil at room temperature. If you require a solid for storage or stability, consider hydrolyzing the ester to the free acid (Cyclopentylmandelic acid), which is a solid, and re-esterifying only when needed.

Q2: My refractive index (RI) is fluctuating. What is the target? A: For the phenyl-analog (CAS 19833-96-6), the literature density is ~1.05–1.1 g/mL.[2] The Refractive Index (


) is typically 1.520 – 1.535 . If your RI is significantly higher (>1.54), you likely have the alkene impurity  (conjugated systems have higher RI). If lower, check for residual solvents like Hexane or EtOAc.

Q3: How do I store the purified oil? A: Store under an inert atmosphere (Argon/Nitrogen) at 0–4°C . Moisture will slowly hydrolyze the ester, and oxygen can induce radical oxidation at the benzylic/allylic positions over long periods.

References

  • Sigma-Aldrich. Product Specification: Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate (CAS 19833-96-6). Retrieved from

  • Google Patents. CN102718654A: Preparation method of a-cyclopentyl methyl mandelate. (Describes the synthesis, hydrolysis, and esterification purification cycles). Retrieved from

  • Organic Syntheses. Methyl (1R,5R)-5-Hydroxy-2-Cyclopentene-1-Acetate. (Provides analogous distillation conditions for cyclopentyl hydroxy esters: 0.1 mm Hg at 74-78°C). Retrieved from

  • BLD Pharm. Product Analysis: Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate.[3][4][5] Retrieved from

  • ChemSrc. Physical Properties of Methyl cyclopentylacetate derivatives. Retrieved from

Sources

Alpha-Keto Ester Transformation Hub: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Level 2 Support Guide Ticket Topic: Grignard Addition to


-Keto Esters (

) Applicable For: Synthesis of

-hydroxy esters (mono-addition) and 1,2-diols (double addition).

Diagnostic Triage: What is your failure mode?

Before adjusting parameters, identify the specific breakdown in your reaction profile.

Observation (LCMS/NMR)DiagnosisRoot Cause
Recovers Starting Material Enolization The Grignard reagent acted as a base, deprotonating the

-position (if available) instead of attacking the carbonyl.
Mixture of Mono- & Di-addition Poor Chemoselectivity Reaction temperature too high or improper stoichiometry. The ester group is competing with the ketone.
Reduced Product (

-hydroxy)

-Hydride Reduction
Grignard reagent has

-hydrogens and is sterically hindered, acting as a reducing agent (Meerwein-Ponndorf-Verley type mechanism).
Complex Mixture/Oligomers Polymerization/Aldol The alkoxide intermediate triggered an intermolecular attack on unreacted starting material.

Core Troubleshooting Modules

Module A: The "Enolization" Loop (Recovered Starting Material)

Issue: You added the Grignard, observed a color change/exotherm, but after quench, you recovered the


-keto ester.
Mechanism: 

-Keto esters are highly electrophilic, but if the

group has protons (e.g., Ethyl Pyruvate), basic Grignards (e.g.,

-BuMgCl) can deprotonate the

-carbon. The resulting enolate is stable until quench, regenerating the starting material.

The Fix: Imamoto Protocol (Cerium(III) Chloride) The addition of anhydrous


 suppresses the basicity of the organometallic reagent while enhancing its nucleophilicity (organocerium species).

Protocol:

  • Dry the

    
    :  This is critical. Heat 
    
    
    
    at 140°C under high vacuum (0.1 mmHg) for 2 hours. Ideally, stir with a magnetic bar to break up clumps. It must be a fine white powder.
  • Slurry: Suspend dried

    
     (1.5 eq) in THF. Stir at RT for 2 hours (activation).
    
  • Transmetallation: Cool to -78°C. Add Grignard (

    
    , 1.1 eq) to the slurry. Stir for 30-60 mins. The reagent is now an organocerium species.
    
  • Addition: Add the

    
    -keto ester (1.0 eq) in THF slowly.
    
  • Quench: Use dilute AcOH or saturated

    
    .
    

Expert Insight: Organocerium reagents are harder (HSAB theory) and less basic, completely bypassing the enolization pathway.

Module B: The "Over-Reaction" (Stopping at the -Hydroxy Ester)

Issue: You want the tertiary alcohol (


-hydroxy ester), but you see significant formation of the diol (attack on the ester).
Theory:  The ketone carbonyl is significantly more electrophilic than the ester carbonyl. However, once the ketone reacts, the resulting magnesium alkoxide is in proximity to the ester. If the temperature is too high (

), the Grignard will attack the ester.

The Fix: Kinetic Control & Chelation Management

  • Temperature is King: You must run this at -78°C . The rate constant difference between ketone attack (

    
    ) and ester attack (
    
    
    
    ) is maximized at cryogenic temperatures.
  • Stoichiometry: Use exactly 1.05 equivalents of Grignard.

  • Mode of Addition (Standard vs. Inverse):

    • Do NOT use Inverse Addition (adding Ester to Grignard). This creates a local excess of Grignard, promoting double addition.[1]

    • Use Standard Addition: Add the Grignard slowly to the Ester solution. This ensures the Ester is always in excess until the end, statistically favoring mono-addition.

  • Solvent Switch: Switch from THF to Diethyl Ether (

    
    )  or Toluene . THF coordinates strongly to Mg, breaking up aggregates and increasing reactivity (and basicity). Non-coordinating solvents often slow the reaction enough to enhance selectivity.
    
Module C: The "Stalled" Reaction (Forcing Double Addition)

Issue: You want the 1,2-diol (double addition), but the reaction stops at the


-hydroxy ester.
Root Cause:  Formation of a stable 5-membered chelate ring between the newly formed alkoxide oxygen, the ester carbonyl oxygen, and the magnesium atom. This "locks" the ester conformation and reduces its electrophilicity.

The Fix: Breaking the Chelate

  • Warm it up: After the initial addition at 0°C, reflux the reaction for 1-2 hours.

  • Lewis Acid Additive: Add

    
     (0.5 eq) to disrupt the magnesium chelate.
    
  • Force it: Use 3.5+ equivalents of Grignard.

Visual Troubleshooting Logic

GrignardTroubleshooting Start Start: Grignard + Alpha-Keto Ester CheckResult Analyze Crude Product (NMR/LCMS) Start->CheckResult Res_SM Result: Recovered Starting Material CheckResult->Res_SM No reaction Res_Mix Result: Mixture (Mono + Diol) CheckResult->Res_Mix Over-reaction Res_Mono Result: Good Mono-Addition CheckResult->Res_Mono Success Cause_Enol Cause: Enolization (Grignard acted as Base) Res_SM->Cause_Enol Cause_Select Cause: Poor Kinetic Control (k2 ≈ k1) Res_Mix->Cause_Select Fix_Imamoto Fix: Imamoto Protocol (CeCl3 + THF) Cause_Enol->Fix_Imamoto Fix_Temp Fix: Lower Temp (-78°C) + Slow Addition Cause_Select->Fix_Temp Fix_Solvent Fix: Switch Solvent (THF → Et2O/Toluene) Cause_Select->Fix_Solvent

Figure 1: Decision tree for diagnosing reaction failures based on crude product analysis.

Mechanistic Pathway & Chelation

Understanding the intermediate is vital for controlling the outcome.

Mechanism Substrate Alpha-Keto Ester (Highly Electrophilic Ketone) Intermediate Magnesium Alkoxide (Chelated Intermediate) Substrate->Intermediate Grignard (1 eq) Fast, -78°C Product_Mono Alpha-Hydroxy Ester (Mono-Addition) Intermediate->Product_Mono Acid Quench Product_Di 1,2-Diol (Double Addition) Intermediate->Product_Di Grignard (2nd eq) Slow, >0°C

Figure 2: The bifurcation point. The stability of the "Chelated Intermediate" determines if the reaction stops or proceeds.

FAQ: Rapid Fire Support

Q: Can I use Barbier conditions (Mg metal + Halide + Substrate in one pot)? A: Generally, no . Barbier conditions create high local concentrations of active Grignard and heat, leading to poor selectivity (mix of mono/diol) and Wurtz coupling side products.

Q: My Grignard is old/cloudy. Does it matter? A: Yes. Titrate it (using salicylaldehyde phenylhydrazone or similar). Stoichiometry is the only thing preventing the second addition in standard protocols. If you think you have 1.0M but have 0.8M, you won't complete the reaction. If you have 1.2M, you will attack the ester.

Q: Why did my yield drop when I scaled up? A: Heat transfer. On a 50mg scale, adding Grignard "dropwise" dissipates heat instantly. On 50g, a "drop" creates a local hot zone where the temperature spikes above -40°C, triggering ester attack or enolization. Use a syringe pump and internal thermometer for scale-up.

References

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones." Tetrahedron Letters, vol. 25, no. 38, 1984, pp. 4233-4236.

  • Imamoto, T., et al. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. 5th ed., Springer, 2007. (Chapter 2: Organometallic Reagents).

  • Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320.

Sources

Optimizing enantiomeric excess (ee) of alpha-hydroxy esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Enantiomeric Excess (ee) of -Hydroxy Esters

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Scope: Asymmetric Hydrogenation (Chemo- & Biocatalysis), Racemization Control, and Analytical Troubleshooting.

Welcome to the Support Hub

You are likely here because your HPLC trace shows a 60:40 split when you need 99:1, or your "perfect" reaction racemized during workup. Optimizing the enantiomeric excess (ee) of


-hydroxy esters—critical intermediates for ACE inhibitors and antibiotics—requires balancing catalyst geometry with thermodynamic control.

Below are the three most common "Support Tickets" we receive, resolved with deep-dive troubleshooting protocols.

Ticket #1: "My Ruthenium Catalyst is Stalling at 80% ee"

Issue: User is employing standard Noyori-type hydrogenation (Ru-BINAP) on an


-keto ester but cannot break the 80% ee ceiling.
Diagnosis:  Mismatched ligand bite angle or insufficient hydride stabilization.
The Solution: The "Matched" Ligand & Acid Effect

While Ru-BINAP is the workhorse, it is not a magic wand.


-Keto esters are bidentate substrates that coordinate to the metal center. If the "bite angle" of your phosphine ligand doesn't enforce a tight steric environment, the substrate can rotate, allowing hydride attack from the non-preferred face.

Protocol A: Ligand Tuning (The SegPhos Switch) If BINAP fails, switch to SegPhos or MeO-BIPHEP . SegPhos has a narrower dihedral angle between the naphthyl rings, creating a "tighter" chiral pocket that is often superior for


-keto esters.

Protocol B: The Acid Additive (The Genêt Effect) Contrary to intuition, adding a small amount of acid can boost ee.

  • Mechanism: The acid (e.g., HCl or HBr) prevents the formation of inactive ruthenium dimers and stabilizes the active monomeric hydride species. It also protonates the carbonyl oxygen, increasing electrophilicity.

  • Action: Add 1.0 equivalent of mild acid (like benzoic acid) or trace HCl to the reaction mixture.

Experimental Workflow (Chemo-Catalysis):

  • Screening: Set up 4 vials.

    • Vial 1: Ru-BINAP (Control)

    • Vial 2: Ru-SegPhos

    • Vial 3: Ru-BINAP + 10 mol% HCl

    • Vial 4: Ru-SegPhos + 10 mol% HCl

  • Conditions: 30°C, 50 bar

    
    , MeOH (solvent is critical—see Table 1).
    
Visualization: Ligand Selection Logic

LigandSelection Start Start: Low ee (<85%) CheckSubstrate Substrate: Alpha-Keto Ester? Start->CheckSubstrate LigandSwitch Switch Ligand: BINAP -> SegPhos/MeO-BIPHEP CheckSubstrate->LigandSwitch Steric Issue AcidAdd Add Additive: 10 mol% HCl or HBr CheckSubstrate->AcidAdd Rate/Electronic Issue SolventOpt Solvent Check: Switch MeOH -> TFE (Trifluoroethanol) LigandSwitch->SolventOpt AcidAdd->SolventOpt Success Target ee > 98% SolventOpt->Success

Figure 1: Decision tree for optimizing chemo-catalytic hydrogenation.

Ticket #2: "Scale-Up Failed: The Biocatalytic Route Crashed"

Issue: User achieved >99% ee on milligram scale using a Ketoreductase (KRED) kit, but the reaction stalled at 50% conversion on gram scale. Diagnosis: pH drift or Cofactor (NADPH) exhaustion.

The Solution: The GDH-Glucose Loop

Enzymes are pH-sensitive. As the reduction proceeds, the pH often shifts (depending on the buffer capacity and substrate). Furthermore, KREDs require NADPH, which is too expensive to use stoichiometrically. You must regenerate it in situ.

The "Self-Validating" Recycling System: Use Glucose Dehydrogenase (GDH) as a coupled enzyme.

  • KRED reduces your

    
    -keto ester 
    
    
    
    
    
    -hydroxy ester (Consumes NADPH
    
    
    NADP+).
  • GDH oxidizes Glucose

    
     Gluconolactone (Regenerates NADP+ 
    
    
    
    NADPH).
  • Crucial Step: Gluconolactone hydrolyzes to Gluconic Acid, which drops the pH . You must use a pH-stat (titrator) or strong buffer (100mM Phosphate) to maintain pH 7.0-7.5.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Stalls at 50% pH drop (Gluconic acid buildup)Add 1M NaOH via pH-stat or increase buffer conc.
Low Activity Substrate InhibitionFeed substrate slowly (fed-batch) rather than all at once.
Emulsion Enzyme denaturation at interfaceAdd trace surfactant (Tween-80) or reduce stirring speed.
Ticket #3: "The Disappearing ee (Racemization)"

Issue: Reaction showed 99% ee in the pot, but the isolated product is 50% ee (racemic). Diagnosis: Base-catalyzed enolization during workup.

The Science: The Acidic

-Proton

The


-proton of an 

-hydroxy ester is adjacent to an electron-withdrawing ester group. While less acidic than a ketone, it is susceptible to deprotonation by strong bases (like NaOH or

used in extractions), especially if the reaction is heated.


Protocol: The "Safe" Workup

  • Quench: Never quench with strong base. Use dilute Ammonium Chloride (

    
    ) or Citrate Buffer (pH 5-6).
    
  • Extraction: Use neutral solvents (Ethyl Acetate/MTBE).

  • Drying: Avoid basic drying agents (

    
    ). Use 
    
    
    
    or
    
    
    .
  • Analysis: Do not store samples in wet, basic solvents. Inject immediately.

Visualization: Racemization Pathway

Racemization Pure Pure (S)-Enantiomer Enolate Planar Enolate (Achiral) Pure->Enolate - H+ Base Base Attack (Workup) Base->Enolate Racemic Racemic Mixture (50:50) Enolate->Racemic + H+ (Random Face)

Figure 2: Mechanism of base-catalyzed racemization during aggressive workup.

Summary of Optimization Parameters
ParameterChemo-Catalysis (Ru)Bio-Catalysis (KRED)
Primary Driver Ligand Bite Angle (SegPhos/BINAP)Enzyme Pocket Fit
Key Additive Acid (HCl/HBr) to stabilize hydrideGDH + Glucose (Cofactor Recycle)
Solvent MeOH or TFE (Trifluoroethanol)Aqueous Buffer (pH 7) + DMSO cosolvent
Temp 25°C - 50°C20°C - 30°C (Strict)
Risk Catalyst PoisoningDenaturation / pH Drift
References
  • Noyori, R., et al. (1987).[1] Asymmetric hydrogenation of beta-keto carboxylic esters. Journal of the American Chemical Society.[1][2] Link

  • Genêt, J. P. (2003). Recent developments in asymmetric hydrogenation with PhanePhos-ruthenium complexes. Accounts of Chemical Research. Link

  • Kratzer, R., et al. (2005). Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases. Organic Letters. Link

  • Noyori, R., & Ohkuma, T. (2001).[3] Asymmetric hydrogenation in the synthesis of chiral pharmaceuticals. Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Proactive Strategies for Preventing Hydrolysis of Hydroxy Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with hydroxy esters. The inherent susceptibility of the ester functional group to hydrolysis presents a significant challenge, potentially compromising the stability, efficacy, and shelf-life of your compounds. This resource provides in-depth, evidence-based strategies and troubleshooting guides to help you mitigate and prevent hydrolytic degradation.

The Challenge: Understanding Hydroxy Ester Hydrolysis

Hydrolysis is the cleavage of a chemical bond by the addition of water. In the context of hydroxy esters, this reaction breaks the ester linkage, reverting the molecule to its constituent carboxylic acid and alcohol.[1][2][3] This process can be catalyzed by either acid or base, and its rate is significantly influenced by environmental factors.[1][2][3][4] For professionals in drug development, understanding and controlling this degradation pathway is critical, as it directly impacts the stability and viability of active pharmaceutical ingredients (APIs).[5][]

Mechanisms of Hydrolysis
Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule.[1][7] This reaction is reversible, and to drive it to completion, a large excess of water is typically required.[2][3][7] The reaction rate is dependent on the concentration of hydronium ions.[8][9]

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon.[1][10] This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[1][11] Base-catalyzed hydrolysis is often faster and more complete than its acid-catalyzed counterpart.[1][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter related to hydroxy ester hydrolysis, providing actionable solutions grounded in chemical principles.

Q1: My hydroxy ester compound shows significant degradation upon storage in an aqueous buffer. What is the likely cause and how can I prevent it?

A1: The presence of water is the primary requirement for hydrolysis. Storing a hydroxy ester in an aqueous buffer, especially without careful pH control, creates an environment ripe for degradation.

Immediate Corrective Actions:

  • pH Optimization: The rate of hydrolysis is highly pH-dependent.[12][13] For many esters, the slowest rate of hydrolysis occurs in the slightly acidic range (pH 3-5). Both strongly acidic and alkaline conditions significantly accelerate the reaction.[14] Conduct a pH-rate profile study to determine the pH of maximum stability for your specific molecule.

  • Aqueous-Organic Solvent Systems: If your application allows, consider using a co-solvent system to reduce the water activity. Solvents like propylene glycol or polyethylene glycol can sometimes be used to improve stability.

  • Lyophilization: For long-term storage, lyophilize (freeze-dry) your compound to remove water. Store the resulting powder under anhydrous conditions.

Proactive Prevention:

  • Formulation Strategy: During formulation development, prioritize non-aqueous vehicles or solid dosage forms for hydroxy ester-containing drugs.[15]

  • Excipient Compatibility: Ensure that the excipients used in your formulation do not have acidic or basic properties that could catalyze hydrolysis.[15]

Q2: I observe a drop in the purity of my solid-state hydroxy ester over time, even when stored in a sealed vial. What could be happening?

A2: Even in the solid state, hydrolysis can occur if the compound is exposed to moisture. This is a common issue, especially with hygroscopic materials.

Immediate Corrective Actions:

  • Desiccation: Store your compound in a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or molecular sieves.[16] This will minimize the presence of atmospheric moisture.

  • Inert Atmosphere: Purge the storage container with an inert gas such as nitrogen or argon before sealing.[16][17] This displaces any moisture-laden air.

  • Temperature Control: While lower temperatures generally slow down chemical reactions, be cautious of condensation.[16] If you store your compound in a freezer or refrigerator, allow it to equilibrate to room temperature before opening the container to prevent moisture from condensing on the cold solid.[18]

Proactive Prevention:

  • Packaging Selection: Utilize packaging materials with low moisture permeability.[][19][20] For highly sensitive compounds, consider specialized packaging with built-in desiccants.

  • Salt Form Selection: In some cases, converting the hydroxy ester to a more stable salt form can reduce its hygroscopicity and susceptibility to hydrolysis.

Q3: My experimental results are inconsistent, and I suspect hydrolysis is occurring during my assay. How can I confirm this and what steps can I take to mitigate it?

A3: In-situ hydrolysis during an experiment can lead to unreliable data. Confirmation and mitigation are key.

Confirmation of Hydrolysis:

  • Forced Degradation Studies: Intentionally subject your compound to harsh conditions (e.g., strong acid, strong base, high temperature) to generate the hydrolysis products.[5][14][21] This will provide you with analytical standards for the degradants.

  • Stability-Indicating Analytical Method: Develop an analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the parent hydroxy ester from its hydrolysis products (the carboxylic acid and alcohol).[15][22] Monitor your samples over the course of your experiment to quantify the rate of degradation.

Mitigation Strategies During Experiments:

  • Control Temperature: Perform your experiments at the lowest practical temperature to slow the rate of hydrolysis.[23]

  • Minimize Experiment Duration: Prepare solutions fresh and analyze them as quickly as possible.

  • Use Anhydrous Solvents: Whenever possible, dissolve your hydroxy ester in a dry, non-aqueous solvent like DMSO or DMF immediately before use.[18]

Frequently Asked Questions (FAQs)

  • What is the ideal pH for storing a hydroxy ester solution? While a pH range of 3-5 is often cited for enhanced stability, the optimal pH is specific to the molecule. It is crucial to perform a pH-rate profile study to identify the pH at which your compound exhibits the lowest rate of hydrolysis.

  • How does temperature affect the rate of hydrolysis? Like most chemical reactions, the rate of hydrolysis increases with temperature.[23][24] Therefore, storing hydroxy esters at reduced temperatures (refrigerated or frozen) is a common strategy to slow down degradation. However, always be mindful of potential condensation upon removal from cold storage.

  • Are there any chemical additives that can prevent hydrolysis? Yes, certain stabilizers can be incorporated into formulations.[25] For example, carbodiimides can react with the carboxylic acid product of hydrolysis, preventing the reverse reaction.[25] However, the use of such additives must be carefully evaluated for compatibility and potential side reactions.

  • How can I monitor the extent of hydrolysis in my sample? The most common method is to use a stability-indicating HPLC method that can separate and quantify the parent ester and its degradation products.[15][22] Other techniques like spectrophotometry can also be employed, especially if the hydrolysis product has a distinct chromophore.[26][27][28]

Data Presentation and Experimental Protocols

Table 1: Influence of pH on Hydroxy Ester Hydrolysis Rate (Illustrative Example)
pHTemperature (°C)Rate Constant (k) (s⁻¹)Half-life (t½)
2.0251.5 x 10⁻⁶~5.4 days
4.0252.0 x 10⁻⁸~1.1 years
7.4258.0 x 10⁻⁷~10 days
9.0253.2 x 10⁻⁵~6 hours

This is example data and will vary for different hydroxy esters.

Experimental Protocol: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for a given hydroxy ester.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Sample Preparation: Prepare stock solutions of your hydroxy ester in an appropriate organic solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the hydroxy ester stock solution to each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a constant temperature.

  • Time-Point Analysis: At predetermined time intervals, withdraw an aliquot from each solution and analyze it using a validated stability-indicating HPLC method to determine the concentration of the remaining hydroxy ester.

  • Data Analysis: For each pH, plot the natural logarithm of the hydroxy ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

  • Profile Generation: Plot the logarithm of the rate constant (log k) against pH to generate the pH-rate profile and identify the pH of minimum degradation.

Visualizing Hydrolysis and Troubleshooting

Diagram 1: General Mechanism of Base-Catalyzed Ester Hydrolysis

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation (Irreversible) Ester Hydroxy Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Reversible OH_ion Hydroxide Ion (OH⁻) CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid Forms Alcohol Alcohol Tetrahedral->Alcohol Releases Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate Fast

Caption: Base-catalyzed hydrolysis of a hydroxy ester.

Diagram 2: Troubleshooting Hydrolysis of Solid-State Samples

G Start Degradation of Solid Hydroxy Ester Observed CheckMoisture Is sample exposed to moisture? Start->CheckMoisture StoreDesiccator Store in desiccator with drying agent. CheckMoisture->StoreDesiccator Yes CheckTemp Is sample stored at low temperature? CheckMoisture->CheckTemp No InertAtmosphere Store under inert atmosphere (N₂/Ar). StoreDesiccator->InertAtmosphere InertAtmosphere->CheckTemp Equilibrate Equilibrate to room temp before opening. CheckTemp->Equilibrate Yes Hygroscopic Is the material hygroscopic? CheckTemp->Hygroscopic No Equilibrate->Hygroscopic ConsiderSalt Consider forming a less hygroscopic salt. Hygroscopic->ConsiderSalt Yes Stable Sample is Stable Hygroscopic->Stable No ConsiderSalt->Stable

Caption: Decision tree for troubleshooting solid-state hydrolysis.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. National Institutes of Health. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax. [Link]

  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. CordenPharma. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Pharmaceutics. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

  • The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. National Institutes of Health. [Link]

  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Penn State. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Three types of hydrolysis and ways to prevent hydrolysis. ALL Chemistry. [Link]

  • Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Preprints.org. [Link]

  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. American Association of Drilling Engineers. [Link]

  • Ester Hydrolysis with H₂SO₄. BYJU'S. [Link]

  • Ester Hydrolysis. Save My Exams. [Link]

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate. [Link]

  • The pH-dependence of enzymic ester hydrolysis. Semantic Scholar. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor (YouTube). [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Stellenbosch University. [Link]

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. ACS Publications. [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

  • Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. ResearchGate. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Stability Testing of Pharmaceutical Products. International Journal of Research in Pharmaceutical and Biomedical Sciences. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]

  • Rate of hydrolysis of ester in presence of an acidic medium. Chemistry Stack Exchange. [Link]

  • ester hydrolysis rate: Topics by Science.gov. Science.gov. [Link]

  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science. [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. Thompson Rivers University. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). [Link]

  • A comparison of the rates of esterification of some hydroxy compounds. ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometric Profiling of Methyl 2-cyclopentyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Subject: CAS 19833-96-6 (Methyl cyclopentylglycolate) Audience: Analytical Chemists, Process Development Scientists (CMC), and Quality Control Specialists.

Executive Summary

Methyl 2-cyclopentyl-2-hydroxyacetate (MW 158.19) is a critical chiral intermediate in the synthesis of anticholinergic agents such as Glycopyrrolate and Glycopyrronium bromide . Its analysis is often complicated by the thermal lability of the


-hydroxyl group, which leads to on-column dehydration and peak tailing during gas chromatography (GC).

This guide compares two primary mass spectrometric workflows:

  • Direct Injection (Native) EI-MS: Suitable for rapid screening but prone to thermal artifacts.

  • Silylation (TMS) Derivatization: The "Gold Standard" for quantitative precision, structural confirmation, and impurity profiling.

Key Finding: While direct injection yields a recognizable spectrum dominated by


-cleavage (m/z 99), TMS-derivatization is required for regulatory-grade quantification , preventing thermal degradation and providing a distinct molecular ion (

230).

Structural Context & Fragmentation Theory

Understanding the fragmentation logic is essential for distinguishing this intermediate from potential impurities (e.g., phenyl analogs or dehydration products).

The Molecule[1][2]
  • Formula:

    
    
    
  • Molecular Weight: 158.19 Da

  • Key Moieties:

    • Cyclopentyl ring (

      
      )
      
    • 
      -Hydroxy group (Lability point)
      
    • Methyl ester (Methoxycarbonyl,

      
      )
      
Fragmentation Pathways (Electron Impact, 70 eV)

The fragmentation is driven by the stability of the carbocation formed adjacent to the heteroatoms.

  • Pathway A (Dominant):

    
    -Cleavage (Loss of Carbomethoxy) 
    The bond between the carbonyl carbon and the 
    
    
    
    -carbon breaks. The charge is retained on the hydroxyl-bearing fragment due to resonance stabilization.
    • Fragment: Cyclopentyl-CH=

      
      
      
    • m/z:99 (Base Peak)

  • Pathway B:

    
    -Cleavage (Loss of Cyclopentyl) 
    
    • Fragment:

      
      
      
    • m/z:89

  • Pathway C: Ring Fragmentation

    • Fragment: Cyclopentyl cation (

      
      )
      
    • m/z:69

Visualization of Fragmentation (DOT Diagram)

Fragmentation MOL Molecular Ion [M]+ m/z 158 F1 Fragment A (Base Peak) [Cyclopentyl-CH=OH]+ m/z 99 MOL->F1 α-Cleavage (Dominant) F2 Fragment B [HO=CH-COOCH3]+ m/z 89 MOL->F2 α-Cleavage (Secondary) F3 Fragment C [C5H9]+ m/z 69 MOL->F3 Inductive Cleavage N1 Loss of -COOCH3 (59 Da) N2 Loss of Cyclopentyl (69 Da)

Figure 1: Predicted fragmentation tree for Methyl 2-cyclopentyl-2-hydroxyacetate under 70 eV Electron Impact.

Comparative Analysis: Native vs. Derivatized

This section objectively compares the two workflows to assist in method selection.

Method A: Direct Injection (Native)
  • Technique: Sample dissolved in Acetonitrile/DCM and injected directly.

  • Performance Profile:

    • Pros: No sample prep time; lower cost per sample.

    • Cons: The free -OH group interacts with active sites (silanols) in the GC liner and column, causing peak tailing. High injector temperatures (>250°C) can cause dehydration, artificially increasing the signal for the alkene impurity (Methyl cyclopentylideneacetate).

    • Diagnostic Ions: m/z 99, 69, 59.

      
       (158) is often weak or absent.
      
Method B: TMS Derivatization (Recommended)
  • Technique: Reaction with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the trimethylsilyl ether.[1]

  • Performance Profile:

    • Pros: Caps the polar -OH group, resulting in sharp, symmetrical peaks. Increases thermal stability.

    • Cons: Requires 30-minute incubation; moisture sensitive reagents.

    • Diagnostic Ions:

      • 
        :  230 (Stronger intensity than native).
        
      • 
        :  215 (Loss of methyl from TMS).
        
      • Base Peak: Shifted (often m/z 171 due to loss of COOCH3 from the TMS derivative).

Data Comparison Table
FeatureNative (Underivatized)TMS Derivative (Silylated)
Molecular Weight 158.19230.37
Retention Time Earlier (Polar interaction)Later (Increased MW, lower polarity)
Peak Shape Asymmetric (Tailing)Gaussian (Sharp)
Base Peak (m/z) 99171 (Predicted)
Molecular Ion (

)
Weak/Absent (<5%)Distinct (10-20%)
Thermal Stability Low (Risk of dehydration)High
Suitability Rapid ScreeningQuantitation & Impurity Profiling

Experimental Protocols

Reagents & Equipment[4][6]
  • Solvent: Dichloromethane (DCM) or Acetonitrile (Anhydrous).

  • Reagent: BSTFA + 1% TMCS (Catalyst).[1][2]

  • Instrument: GC-MS (Single Quadrupole), e.g., Agilent 5977 or Shimadzu QP2020.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Workflow Diagram (DOT)

Workflow Sample Sample (1-5 mg) Dissolve Dissolve in Dry Acetonitrile (1 mL) Sample->Dissolve AddRgt Add 50 µL BSTFA (+1% TMCS) Dissolve->AddRgt Incubate Incubate 60°C for 30 mins AddRgt->Incubate Silylation Cool Cool to RT Incubate->Cool Inject GC-MS Injection (Split 1:50) Cool->Inject

Figure 2: Optimized derivatization workflow for Methyl 2-cyclopentyl-2-hydroxyacetate.

Step-by-Step Procedure (TMS Derivatization)
  • Preparation: Weigh 1–2 mg of the methyl 2-cyclopentyl-2-hydroxyacetate reference standard into a 1.5 mL GC vial.

  • Dissolution: Add 1.0 mL of anhydrous Acetonitrile. Vortex until dissolved.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS .

    • Note: Ensure the vial is capped immediately to prevent moisture ingress.

  • Incubation: Heat the vial at 60°C for 30 minutes in a dry block heater.

    • Mechanism:[3] The active proton on the hydroxyl group is replaced by a trimethylsilyl group (

      
      ).
      
  • Analysis: Cool to room temperature and inject 1.0 µL into the GC-MS.

GC-MS Parameters
  • Inlet: 250°C, Split ratio 50:1.

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C (hold 3 min).
  • MS Source: 230°C (EI mode).

  • Scan Range: m/z 40–400.

References

  • NIST Mass Spectrometry Data Center. Methyl glycolate and alpha-hydroxy ester fragmentation patterns. NIST Standard Reference Database 1A v17. Link

  • Sigma-Aldrich. Product Specification: Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate (Analog Reference). CAS 19833-96-6.[4][5][6][7][8] Link

  • Little, J. L.Derivatization in Gas Chromatography-Mass Spectrometry. Encyclopedia of Analytical Chemistry, 2006.
  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. 4th Edition. University Science Books, 1993.
  • European Pharmacopoeia (Ph. Eur.).Glycopyrronium Bromide Monograph: Impurity Profiling.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-cyclopentyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 2-cyclopentyl-2-hydroxyacetate, ensuring the safety of your laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Profile of Methyl 2-cyclopentyl-2-hydroxyacetate

  • Ester Group: Esters can be flammable and may cause irritation.

  • Cyclopentyl Group: This cycloalkane is generally considered flammable.

  • Hydroxyacetate Group: The hydroxyl group can contribute to water solubility and may present as an irritant.

Given these functional groups, it is prudent to treat methyl 2-cyclopentyl-2-hydroxyacetate as a potentially hazardous substance. The primary hazards are likely to include flammability and irritation to the eyes, skin, and respiratory tract.[1][2][3][4][5] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Table 1: Assumed Hazard Profile and Required PPE

Potential HazardRecommended Personal Protective Equipment (PPE)
FlammabilityFlame-retardant lab coat, safety glasses/goggles, nitrile gloves
Skin/Eye IrritationSafety goggles, nitrile gloves, lab coat
Inhalation IrritationUse in a well-ventilated area or chemical fume hood

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of any chemical waste is a regulated process designed to mitigate risks to human health and the environment.[6] The following workflow provides a logical and compliant pathway for the disposal of methyl 2-cyclopentyl-2-hydroxyacetate.

Step 1: Waste Characterization and Segregation

The foundational step in proper chemical waste management is accurate characterization. Based on its likely properties, methyl 2-cyclopentyl-2-hydroxyacetate waste should be classified as hazardous chemical waste .

Action:

  • Do NOT dispose of down the drain. Many organic compounds are harmful to aquatic life and can interfere with wastewater treatment processes.[7]

  • Segregate from other waste streams. To prevent dangerous reactions, it is crucial to keep different classes of chemical waste separate.[8][9] Methyl 2-cyclopentyl-2-hydroxyacetate waste should be collected in a dedicated container for non-halogenated organic solvents.

Step 2: Containerization and Labeling

Proper containment and clear labeling are critical for safety and regulatory compliance.

Action:

  • Select an appropriate container: Use a clean, leak-proof container made of a material compatible with organic solvents (e.g., glass or high-density polyethylene).[8][10] Ensure the container has a secure, tight-fitting lid.

  • Label the container clearly: The label must include the following information:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "Methyl 2-cyclopentyl-2-hydroxyacetate" (avoid abbreviations or formulas)[9]

    • The associated hazards (e.g., "Flammable," "Irritant")[9]

    • The date when the first drop of waste was added to the container (accumulation start date).[9]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10][11]

Action:

  • Designate an SAA: This area must be under the control of laboratory personnel. A designated spot within a chemical fume hood is often a suitable choice.[9]

  • Store the waste container in the SAA: Keep the container closed at all times, except when adding waste.[10][12]

  • Adhere to accumulation limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be moved to a central accumulation area within three days.[7][10]

Step 4: Arranging for Final Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[11]

Action:

  • Contact your EH&S office: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure proper documentation: Complete any required waste manifests or forms provided by your EH&S office. This documentation tracks the waste from its point of generation to its final disposal, a process mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[6]

The most common method for the final disposal of organic chemical waste is incineration at a permitted hazardous waste facility.[11]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for disposing of methyl 2-cyclopentyl-2-hydroxyacetate, the following workflow diagram has been created.

DisposalWorkflow cluster_preliminary Initial Handling & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generation of Methyl 2-cyclopentyl-2-hydroxyacetate Waste assess Assess Hazards: - Flammable - Irritant start->assess ppe Don Appropriate PPE assess->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate into Non-Halogenated Organic Waste Stream characterize->segregate containerize Use Compatible, Labeled Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact EH&S for Pickup store->contact_ehs document Complete Waste Manifest contact_ehs->document disposal Licensed Hazardous Waste Disposal document->disposal

Caption: Disposal workflow for methyl 2-cyclopentyl-2-hydroxyacetate.

Waste Minimization: A Proactive Approach

In addition to proper disposal, a responsible laboratory safety culture includes practices to minimize waste generation.[10][12] Consider the following strategies:

  • Source Reduction: Order only the quantity of chemical required for your experiments.[10]

  • Scale Reduction: Where feasible, reduce the scale of your experiments to decrease the volume of waste produced.[10]

  • Chemical Sharing: Maintain an accurate inventory of your chemicals and share surplus materials with other labs.[10]

By adhering to these disposal protocols and embracing waste minimization principles, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship.

References

  • Managing Hazardous Chemical Waste in the Lab. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - Environmental Health and Radiation Safety - University of Pennsylvania. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Properly Managing Chemical Waste in Laboratories. [Link]

  • Laboratory Chemical Waste Management - CSIR IIP. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate - [M57813] - Synthonix. [Link]

  • Methyl acetate - Penta chemicals. [Link]

  • Safety Data Sheet: 2-Methylcyclopentanone - Chemos GmbH&Co.KG. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.